Kinase Selectivity Profiling: Predicted Binding Affinity Comparison with Regioisomeric Analogs
In a computational screening study for kinase targets, 3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine demonstrated a Glide docking score of -9.8 kcal/mol against the target binding site. This value is directly comparable to its 2-fluorobenzylthio isomer (Glide score -9.5 kcal/mol) and the 4-fluorobenzylthio isomer (Glide score -9.2 kcal/mol), indicating a quantifiable advantage in predicted binding affinity for the meta-fluorinated derivative [1].
| Evidence Dimension | In silico binding affinity (Glide docking score) to a consensus kinase-like binding site |
|---|---|
| Target Compound Data | -9.8 kcal/mol (Glide score) |
| Comparator Or Baseline | 2-fluorobenzylthio isomer: -9.5 kcal/mol; 4-fluorobenzylthio isomer: -9.2 kcal/mol; 3-benzyl-7-((2-fluorobenzyl)thio) analog: -9.3 kcal/mol |
| Quantified Difference | 0.3–0.6 kcal/mol improvement over regioisomers, translating to a ~2- to 3-fold predicted affinity advantage |
| Conditions | Computational docking using Glide SP (Schrödinger Suite) within a validated homology model of the target kinase |
Why This Matters
For researchers selecting a probe for kinase assays, a 2-3 fold predicted affinity edge over close regioisomers can reduce the required screening concentration and improve hit confirmation rates.
- [1] PLOS ONE Staff. (2024). Table 1. The docking scores of docked compounds in the binding site of target. PLOS ONE, 19(8): e0308308. View Source
